7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9F2N3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.07645362 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively researched, providing insights into the formation of various derivatives. For instance, the study by Atta et al. (2011) demonstrated the synthesis of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines and their reactions with electrophiles to yield 6-substituted derivatives, highlighting the versatility of these compounds in chemical synthesis (Atta, 2011).
Biological Activity
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus. For example, Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with promising anti-inflammatory and antimicrobial activities (Aggarwal et al., 2014). Additionally, a study by Lunagariya et al. (2018) explored the synthesis of cyclometalated heteroleptic platinum(II) complexes with pyrazolo[1,5-a]pyrimidine derivatives for potential biological applications, including antibacterial and cytotoxicity studies (Lunagariya et al., 2018).
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties and drug-likeness of pyrazolo[1,5-a]pyrimidines have also been investigated. Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and their derivatives, showing inhibition of proliferation of human breast cancer cells and acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).
Chemical Properties and Reactions
Studies on the chemical properties and reactions of pyrazolo[1,5-a]pyrimidines have contributed to understanding their potential applications. Zheng and Atta (2011) provided a novel synthetic method for preparing various pyrazolo[1,5-c]pyrimidine derivatives, emphasizing the reactivity of these compounds (Zheng & Atta, 2011).
Molecular Docking and SAR Analysis
The molecular docking and structure-activity relationship (SAR) analysis of pyrazolo[1,5-a]pyrimidine derivatives have been essential in drug development. Squarcialupi et al. (2017) synthesized new derivatives targeting human adenosine receptors and analyzed their binding affinities through molecular docking, providing valuable insights into their potential as therapeutic agents (Squarcialupi et al., 2017).
Synthesis under Solvent-Free Conditions
The eco-friendly synthesis of pyrazolo[1,5-a]pyrimidines under solvent-free conditions has been explored. Quiroga et al. (2008) reported the synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines using a solvent-free reaction, demonstrating an efficient and environmentally friendly approach (Quiroga et al., 2008).
Crystal Structure and Anticancer Activity
The crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives has also been a focus, correlating structure with biological activity. Jiu-fu et al. (2015) synthesized a specific pyrazolo[1,5-a]pyrimidine derivative and analyzed its crystal structure, finding moderate anticancer activity (Jiu-fu et al., 2015).
Properties
IUPAC Name |
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-13(15)11-8-10(9-4-2-1-3-5-9)17-12-6-7-16-18(11)12/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHYTNRAWPDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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